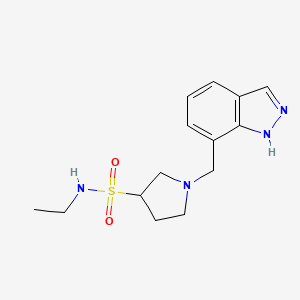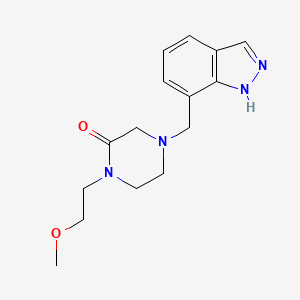![molecular formula C17H21N3O3 B7647418 [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of breast cancer cells and induce apoptosis. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.
Zukünftige Richtungen
There are several future directions for research on [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea. One direction is to further investigate its potential as a therapeutic agent for central nervous system disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a tool compound for studying the sigma-1 receptor in neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea involves the reaction of 5-Phenoxyfuran-2-carboxylic acid with N-(tert-butoxycarbonyl)-4-piperidone, followed by deprotection and coupling with N,N'-dicyclohexylcarbodiimide and urea. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of central nervous system disorders, such as Alzheimer's disease and schizophrenia. In neuroscience, it has been explored for its potential use as a tool compound to study the role of the sigma-1 receptor in neurodegenerative diseases. In cancer research, it has been studied for its potential as a therapeutic agent against breast cancer cells.
Eigenschaften
IUPAC Name |
[1-[(5-phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-17(21)19-13-8-10-20(11-9-13)12-15-6-7-16(23-15)22-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H3,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVSBOCBLYVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)CC2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)